H-Tyr-Glu-Ala-Gly-OH
Description
Overview of Biologically Active Peptides and Oligopeptides in Biomedical Research
Biologically active peptides are short chains of amino acids, typically comprising 2 to 20 residues, that elicit specific physiological responses in the body. researchgate.netchinesechemsoc.org These molecules, also known as oligopeptides, are of significant interest in biomedical research due to their diverse roles in regulating biological processes. researchgate.netnih.gov They can function as hormones, neurotransmitters, and modulators of the immune system, among other activities. ontosight.aiontosight.ai
Found widely in animals, plants, and microorganisms, bioactive peptides can be released from their parent proteins through processes like enzymatic hydrolysis. researchgate.net Their small size and specific amino acid sequences allow them to interact with high affinity and specificity with various cellular targets, such as receptors and enzymes, thereby modulating cellular and molecular processes. nih.govontosight.aimdpi.com This makes them valuable candidates for the development of novel therapeutics and diagnostic tools. chemimpex.com The medical potential of these short peptides was recognized decades ago with the discovery of crucial biological mediators like angiotensin, oxytocin, and vasopressin. nih.gov In recent years, research has expanded to explore their applications in fields ranging from dermatology, for treating hyperpigmentation and improving skin laxity, to oncology and antimicrobial therapies. nih.govfrontiersin.org
Rationale for Investigating Tetrapeptide Structures in Biomolecular Systems
Tetrapeptides, which consist of four amino acids linked by peptide bonds, represent a specific class of oligopeptides that are a focal point of pharmacological and biotechnological research. ontosight.aiwikipedia.org Their relatively small size facilitates easier synthesis and modification, making them ideal models for studying protein-protein interactions and for designing new drugs. chinesechemsoc.orgnih.gov The specific sequence and three-dimensional structure of a tetrapeptide determine its biological function, which can range from hormone regulation and enzyme inhibition to cell signaling and immune response modulation. ontosight.ai
Both linear and cyclic tetrapeptides are found in nature and are known to be pharmacologically active. wikipedia.org Cyclic tetrapeptides, in particular, are noted for their structural rigidity, which can mimic the reverse turns often found on the surface of larger proteins, making them effective for targeting these sites. wikipedia.orgacs.org Research into tetrapeptides has led to the identification of potent inhibitors for enzymes like botulinum neurotoxin (BoNT) protease and has potential applications in developing novel vaccine adjuvants and anticancer agents. wikipedia.orgnih.gov The systematic study of tetrapeptides helps to define the minimum peptide length required for specific biological activities, providing valuable candidates for drug development. nih.gov
Elucidation of the Specific Amino Acid Sequence H-Tyr-Glu-Ala-Gly-OH for Research Inquiry
The tetrapeptide this compound is a specific sequence of four amino acids. The notation indicates a linear peptide with Tyrosine (Tyr) at the N-terminus (indicated by "H-") and Glycine (B1666218) (Gly) at the C-terminus (indicated by "-OH"). The sequence is composed of the following amino acids:
Tyrosine (Tyr): An aromatic amino acid with a hydroxyl group on its phenyl ring. This structure allows it to participate in hydrogen bonding and phosphorylation, which are crucial for many signaling pathways. nih.gov Its presence in peptides can contribute to antioxidant activities. mdpi.com
Alanine (B10760859) (Ala): A small, nonpolar amino acid. Its simple methyl side chain provides structural simplicity and it is often used as a building block in peptide synthesis. nih.gov
Glycine (Gly): The smallest amino acid, with only a hydrogen atom as its side chain. This gives the peptide backbone significant flexibility. nih.govmdpi.com
The unique combination and sequence of these amino acids confer specific physicochemical properties to the this compound peptide, which are foundational to its potential biological function.
| Amino Acid | Abbreviation | Structure | Key Properties |
|---|---|---|---|
| Tyrosine | Tyr, Y | Aromatic, Hydrophilic, Can be phosphorylated | |
| Glutamic Acid | Glu, E | Acidic, Hydrophilic, Negatively charged at physiological pH | |
| Alanine | Ala, A | Nonpolar, Hydrophobic | |
| Glycine | Gly, G | Nonpolar, Smallest amino acid, Confers flexibility |
Current Gaps and Emerging Opportunities in the Academic Literature Regarding Tetrapeptides of this Sequence
A review of the current academic literature reveals a significant gap in research specifically focused on the tetrapeptide this compound. While its constituent amino acids are common in many known bioactive peptides, and similar sequences have been studied, this exact tetrapeptide appears to be largely unexplored. For instance, the peptide Glu-Tyr-Glu-Ala (EYEA), which shares three amino acids with the sequence , has been identified as having antioxidant properties. mdpi.com Additionally, protected forms of similar tetrapeptides are used as reagents in peptide synthesis, but their biological activities are not the primary focus of such studies.
This lack of specific data presents a clear opportunity for novel research. The presence of Tyrosine and Glutamic acid suggests that this compound could possess antioxidant or signaling properties. mdpi.com The flexibility conferred by the Glycine residue might allow it to adopt a conformation suitable for interacting with various biological targets. mdpi.com
Emerging opportunities for research on this compound include:
Chemical Synthesis and Characterization: The first step would be the chemical synthesis and purification of the peptide, followed by a thorough characterization of its structural and physicochemical properties.
Screening for Biological Activity: The synthesized peptide could be screened for a wide range of biological activities, including antioxidant, antimicrobial, anticancer, and immunomodulatory effects.
Structural Biology Studies: Techniques like NMR spectroscopy and X-ray crystallography could be employed to determine its three-dimensional structure, providing insights into its potential mechanism of action. acs.org
Computational Modeling: Molecular docking and simulation studies could predict potential binding partners and biological targets, helping to guide experimental investigations.
Investigating the this compound sequence could lead to the discovery of a novel bioactive peptide with potential therapeutic applications, thereby filling a notable void in the current scientific literature.
Structure
2D Structure
3D Structure
Properties
CAS No. |
25585-14-2 |
|---|---|
Molecular Formula |
C19H26N4O8 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H26N4O8/c1-10(17(29)21-9-16(27)28)22-19(31)14(6-7-15(25)26)23-18(30)13(20)8-11-2-4-12(24)5-3-11/h2-5,10,13-14,24H,6-9,20H2,1H3,(H,21,29)(H,22,31)(H,23,30)(H,25,26)(H,27,28)/t10-,13-,14-/m0/s1 |
InChI Key |
RLMHQBMVZDYXMR-BPNCWPANSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Strategies for H Tyr Glu Ala Gly Oh
Solid-Phase Peptide Synthesis (SPPS) Approaches for Oligopeptides
Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, is the predominant method for synthesizing peptides for research and industrial applications. mdpi.com Its core principle involves covalently attaching the C-terminal amino acid to an insoluble polymeric support (resin) and subsequently elongating the peptide chain in a stepwise manner from the C-terminus to the N-terminus. biosynth.compeptide.comnih.gov This approach simplifies the purification process, as excess reagents and soluble by-products are removed by filtration and washing after each reaction step. mdpi.compeptide.com
Optimization of Fmoc/tBu Strategy for H-Tyr-Glu-Ala-Gly-OH Synthesis
The Fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategy is the most widely used approach in modern SPPS due to its mild reaction conditions. lifetein.comrsc.org The temporary Nα-Fmoc protecting group is base-labile, typically removed with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). lifetein.comiris-biotech.de The permanent side-chain protecting groups, such as tert-butyl (tBu) for Tyrosine and Glutamic acid, are acid-labile and are removed during the final cleavage of the peptide from the resin using a strong acid, commonly trifluoroacetic acid (TFA). iris-biotech.de
The synthesis of this compound via the Fmoc/tBu strategy would proceed as follows:
Resin Loading: The first amino acid, Fmoc-Gly-OH, is attached to a suitable resin.
Deprotection: The Fmoc group of Glycine (B1666218) is removed using a piperidine/DMF solution.
Coupling: The next amino acid, Fmoc-Ala-OH, is activated and coupled to the free amino group of Glycine.
Repetition: The deprotection and coupling cycle is repeated for Fmoc-Glu(OtBu)-OH and subsequently for Fmoc-Tyr(tBu)-OH.
Final Cleavage: After the final Nα-Fmoc group is removed, the peptide is cleaved from the resin, and the side-chain tBu protecting groups are simultaneously removed with a TFA-based cleavage cocktail.
Optimization of this strategy involves careful selection of reagents and conditions to mitigate common side reactions. For instance, the Asp-Gly sequence is known to be prone to aspartimide formation under both acidic and basic conditions; however, the Glu-Ala sequence in the target peptide is less susceptible to this side reaction. peptide.com
| Step | Reagent/Condition | Purpose | Key Consideration |
| Nα-Deprotection | 20-50% Piperidine in DMF | Removal of temporary Fmoc group | Minimize diketopiperazine formation, especially after Glycine coupling. |
| Amino Acid Activation/Coupling | DIC/Oxyma or HATU/DIEA in DMF | Formation of the peptide bond | Ensure complete coupling to avoid deletion sequences. Monitor with tests like the Kaiser test. |
| Side-Chain Protection | Tyr(tBu), Glu(OtBu) | Prevent side-chain reactions during synthesis | Orthogonality with Fmoc group is crucial; tBu groups are stable to piperidine but cleaved by TFA. iris-biotech.debiosynth.com |
| Final Cleavage & Deprotection | 95% TFA with scavengers (e.g., H₂O, TIS) | Release peptide from resin and remove side-chain protection | Scavengers are needed to trap reactive cations generated during cleavage, particularly to protect the Tyrosine residue. peptide.com |
Interactive Data Table: Fmoc/tBu Synthesis Cycle for this compound
| Cycle | Operation | Reagents | Resulting Structure on Resin |
| 0 | Loading | Fmoc-Gly-OH, DIC, DMAP, Wang Resin | Fmoc-Gly-Wang Resin |
| 1 | Deprotection | 20% Piperidine/DMF | H-Gly-Wang Resin |
| 1 | Coupling | Fmoc-Ala-OH, DIC, Oxyma | Fmoc-Ala-Gly-Wang Resin |
| 2 | Deprotection | 20% Piperidine/DMF | H-Ala-Gly-Wang Resin |
| 2 | Coupling | Fmoc-Glu(OtBu)-OH, HATU, DIEA | Fmoc-Glu(OtBu)-Ala-Gly-Wang Resin |
| 3 | Deprotection | 20% Piperidine/DMF | H-Glu(OtBu)-Ala-Gly-Wang Resin |
| 3 | Coupling | Fmoc-Tyr(tBu)-OH, HATU, DIEA | Fmoc-Tyr(tBu)-Glu(OtBu)-Ala-Gly-Wang Resin |
| 4 | Final Deprotection | 20% Piperidine/DMF | H-Tyr(tBu)-Glu(OtBu)-Ala-Gly-Wang Resin |
| Final | Cleavage | 95% TFA / 2.5% H₂O / 2.5% TIS | This compound |
Considerations for Boc/Benzyl (B1604629) (Bzl) Strategy Application
The tert-butyloxycarbonyl/benzyl (Boc/Bzl) strategy is a more traditional SPPS method. peptide.comseplite.com It employs the acid-labile Boc group for temporary Nα-protection, which is removed with moderate acid (e.g., 25-50% TFA in dichloromethane, DCM). peptide.comseplite.com The side-chain protecting groups are typically benzyl (Bzl)-based, which are more stable to TFA and require a very strong acid, such as liquid hydrogen fluoride (B91410) (HF), for removal during the final cleavage step. peptide.comspringernature.com
While the Fmoc/tBu strategy is generally preferred for its milder conditions, the Boc/Bzl strategy can be advantageous in specific cases. For the synthesis of this compound, the side chains would be protected as Tyr(2,6-Cl₂-Bzl) and Glu(OBzl). The use of HF for cleavage is a significant drawback due to its hazardous nature and the need for specialized equipment. springernature.com Furthermore, the repeated TFA treatments for Boc removal can lead to premature cleavage of some side-chain protecting groups or the peptide from the resin if not carefully controlled. peptide.com
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Protection | Fmoc (Base-labile) | Boc (Acid-labile) |
| Side-Chain Protection | tBu-based (Acid-labile) | Bzl-based (Strong acid-labile) |
| Nα-Deprotection Reagent | Piperidine/DMF | TFA/DCM |
| Final Cleavage Reagent | TFA | HF |
| Orthogonality | Fully orthogonal iris-biotech.debiosynth.com | Quasi-orthogonal (relies on different acid strengths) peptide.com |
| Key Advantage | Milder overall conditions | Boc-amino acids are stable and less prone to certain side reactions. seplite.com |
| Key Disadvantage | Potential for diketopiperazine formation | Harsh final cleavage with HF; repeated acid exposure. springernature.com |
Evaluation of Polymeric Resin Selection and Linker Chemistry for C-Terminal Glycine Attachment
The choice of resin and its associated linker is fundamental to a successful synthesis, as the linker dictates the C-terminal functionality of the cleaved peptide and the conditions required for cleavage. biosynth.comnih.gov For synthesizing this compound with a C-terminal carboxylic acid, several options are available.
2-Chlorotrityl Chloride (2-CTC) Resin: This is a highly acid-sensitive resin that allows for the attachment of the first amino acid under very mild conditions, thereby preventing racemization. seplite.com More importantly for this synthesis, the steric hindrance provided by the trityl linker significantly suppresses DKP formation. The peptide can be cleaved from 2-CTC resin under very mild acidic conditions (e.g., dilute TFA in DCM), which preserves the acid-labile side-chain protecting groups, allowing for the synthesis of protected peptide fragments if needed. For full deprotection, standard TFA cleavage cocktails are used.
| Resin Type | Linker Type | Key Advantage for this compound | Key Disadvantage |
| Wang Resin | p-Alkoxybenzyl alcohol | Common, cost-effective for generating C-terminal acids. | High risk of diketopiperazine formation leading to yield loss. |
| 2-Chlorotrityl Chloride Resin | Trityl | Minimizes diketopiperazine formation due to steric bulk; allows mild cleavage. seplite.com | Higher cost compared to Wang resin. |
| Merrifield Resin | Chloromethyl | Primarily used in Boc/Bzl strategy. | Requires harsher attachment and cleavage conditions. seplite.com |
Given the sequence, the 2-Chlorotrityl Chloride resin is the superior choice to mitigate yield loss due to diketopiperazine formation.
Solution-Phase Peptide Synthesis (LPPS) Techniques for Fragment Assembly
Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), predates SPPS. springernature.comnih.gov It involves carrying out all reactions in a suitable solvent, with purification of the intermediate peptide after each coupling step. While more time-consuming and labor-intensive than SPPS for long peptides, LPPS is highly valuable for large-scale synthesis and for the preparation of peptide fragments that can be joined together in a "fragment condensation" approach. nih.gov
For a short peptide like this compound, a full stepwise LPPS approach is feasible, as is a (2+2) fragment condensation strategy. For example, the dipeptides Boc-Tyr(Bzl)-Glu(OBzl)-OH and H-Ala-Gly-OBzl could be synthesized separately and then coupled together, followed by final deprotection.
Example (2+2) Fragment Condensation:
Fragment 1 Synthesis: Synthesize Boc-Tyr(Bzl)-Glu(OBzl)-OH.
Fragment 2 Synthesis: Synthesize H-Ala-Gly-OBzl.
Fragment Coupling: Couple Fragment 1 and Fragment 2 using a coupling reagent with a racemization suppressant (e.g., DIC/HOBt).
Final Deprotection: Remove all protecting groups (Boc, Bzl, OBzl) via catalytic hydrogenation to yield this compound. prepchem.com
This approach can be advantageous for purity, as intermediates are fully characterized at each stage. However, the risk of racemization at the C-terminal residue of the activated fragment (Glutamic acid in this example) is a major concern that must be carefully managed. uni-kiel.de
Advanced Coupling Reagent Selection and Reaction Condition Optimization
The formation of the amide bond between two amino acids is the central reaction in peptide synthesis. This is achieved by activating the carboxyl group of the N-protected amino acid. The choice of coupling reagent is critical for ensuring high efficiency, fast reaction rates, and minimal racemization. uni-kiel.depeptidescientific.com
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective and inexpensive. peptidescientific.compeptide.com However, they can cause significant racemization. This is suppressed by adding nucleophilic additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure. peptide.com DIC is preferred in SPPS because its urea (B33335) byproduct is soluble, unlike the byproduct from DCC. peptidescientific.com
Onium Salts (Aminium/Uronium and Phosphonium): These are generally considered the most efficient coupling reagents.
Aminium/Uronium Salts: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly popular. HATU is particularly effective due to the properties of its HOAt leaving group, which accelerates coupling and suppresses racemization. peptide.com
Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are also very efficient, especially for sterically hindered couplings. peptide.com
For the synthesis of this compound, a standard coupling protocol using DIC/Oxyma is often sufficient. For potentially more difficult couplings, such as attaching Tyr to Glu, switching to a more potent reagent like HATU can ensure the reaction goes to completion.
| Reagent Class | Examples | Relative Reactivity | Racemization Risk | Notes |
| Carbodiimides | DCC, DIC | Moderate | High (without additives) | DIC/Oxyma or DIC/HOBt are standard, cost-effective choices. peptide.com |
| Aminium Salts | HBTU, HCTU, HATU | High to Very High | Low | HATU is one of the most efficient reagents available. peptidescientific.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High to Very High | Low | PyBOP is very effective but solutions have moderate stability. |
Orthogonal Protecting Group Strategies for Tyrosine (Tyr) and Glutamic Acid (Glu) Side Chains
Orthogonal protection is a fundamental concept in peptide synthesis, where different classes of protecting groups are used that can be removed under distinct chemical conditions without affecting the others. iris-biotech.debiosynth.comnih.gov This allows for selective deprotection and modification.
In the standard Fmoc/tBu synthesis of this compound, the protection scheme is orthogonal:
Nα-Amino Group: Protected with Fmoc (base-labile).
Tyr Side Chain (Phenolic Hydroxyl): Protected with tert-butyl (tBu) ether (acid-labile). peptide.com
Glu Side Chain (Carboxylic Acid): Protected with tert-butyl (OtBu) ester (acid-labile). iris-biotech.de
This scheme allows the Fmoc group to be removed repeatedly with piperidine without affecting the tBu-based side-chain protection. All tBu groups are then removed simultaneously with the final TFA cleavage.
For more complex syntheses, such as on-resin cyclization or side-chain modification, a more diverse set of orthogonal protecting groups might be required. For example, if one wanted to selectively modify the Glutamic acid side chain while the rest of the peptide remains protected and on the resin, a different protecting group would be needed.
Table of Orthogonal Protecting Groups for Tyr and Glu:
| Amino Acid | Protecting Group | Cleavage Condition | Orthogonal To |
| Tyrosine (Tyr) | tBu (tert-butyl) | Strong Acid (TFA) | Fmoc, Alloc, Cbz |
| Bzl (benzyl) | Strong Acid (HF) / Hydrogenolysis | Fmoc | |
| Glutamic Acid (Glu) | OtBu (tert-butyl ester) | Strong Acid (TFA) | Fmoc, Alloc, Cbz |
| OBzl (benzyl ester) | Strong Acid (HF) / Hydrogenolysis | Fmoc | |
| OAll (allyl ester) | Pd(0) catalyst | Fmoc, Boc, tBu, Bzl |
The use of an allyl-based protecting group (OAll) for the Glu side chain, for instance, would introduce a third level of orthogonality. The OAll group could be selectively removed using a palladium catalyst, leaving the Nα-Fmoc and Tyr(tBu) groups intact, enabling specific chemistry to be performed on the Glu side chain. ub.edu
Purification Methodologies for this compound
Following cleavage and deprotection, the crude peptide product is a mixture containing the desired peptide, truncated sequences, deletion sequences, and by-products from the cleavage process. Therefore, a robust purification step is necessary to obtain research-grade material with high purity.
The gold standard for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC). bachem.comambiopharm.com This technique separates molecules based on their hydrophobicity. For a tetrapeptide like this compound, a C18 column is a common and effective choice for the stationary phase. hplc.eu
The mobile phase typically consists of two solvents: Solvent A (aqueous) and Solvent B (organic). A common mobile phase system is:
Solvent A: 0.1% TFA in water
Solvent B: 0.1% TFA in acetonitrile (B52724) (ACN) peptide.com
The TFA in the mobile phase serves as an ion-pairing agent, which improves peak shape and resolution. bachem.com The separation is achieved by applying a gradient of increasing concentration of Solvent B, which elutes the more hydrophobic components from the column.
Table 2: Optimized HPLC Purification Protocol for this compound
| Parameter | Value/Condition | Rationale |
|---|---|---|
| Column | Preparative C18, 5-10 µm particle size, 100-300 Å pore size | C18 provides good retention for moderately hydrophobic peptides. Larger particle and pore sizes are suitable for preparative scale. |
| Mobile Phase A | 0.1% TFA in HPLC-grade water | Standard aqueous phase for peptide RP-HPLC. |
| Mobile Phase B | 0.1% TFA in acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Flow Rate | Dependent on column diameter (e.g., 20-50 mL/min for a 21.2 mm ID column) | Optimized for efficient separation and reasonable run times. |
| Gradient | 5-45% B over 30 minutes | A shallow gradient provides better resolution of closely eluting impurities. |
| Detection | UV at 220 nm and 280 nm | 220 nm for the peptide backbone and 280 nm for the Tyrosine side chain. |
| Sample Preparation | Dissolve crude peptide in a minimal amount of Mobile Phase A or a compatible solvent. | Ensures good peak shape upon injection. |
| Fraction Collection | Collect peaks based on UV absorbance. | Isolate the main peak corresponding to the target peptide. |
| Purity Analysis | Analytical RP-HPLC of collected fractions | To confirm the purity of the isolated peptide. |
This is an interactive table. You can sort and filter the data.
Fractions containing the purified peptide are then pooled and lyophilized to obtain the final product as a fluffy, white powder.
Scalability of Synthesis for Research-Grade Material Production
The production of research-grade this compound, which can range from milligrams to several grams, requires careful consideration of the scalability of the synthesis process. nih.gov While the fundamental principles of SPPS remain the same, scaling up from a small laboratory synthesis to a larger scale presents several challenges and requires process optimization. gappeptides.comacademiainsider.com
Key Considerations for Scalability:
Synthesis Method: For research-grade quantities, SPPS is generally the method of choice due to its efficiency and ease of automation. bachem.com Solution-phase synthesis can be more economical for very large-scale production but is more labor-intensive for the quantities typically required for research.
Reactor Design and Mixing: As the scale increases, ensuring efficient mixing of the resin with reagents and solvents becomes critical for complete reactions. Inefficient mixing can lead to lower yields and higher levels of impurities. Specialized peptide synthesizers with features like nitrogen bubbling or mechanical stirring are often employed. bachem.comvapourtec.com
Solvent and Reagent Consumption: The volume of solvents and reagents required increases significantly with scale. This not only has cost implications but also environmental and waste disposal considerations. gappeptides.com Optimizing washing steps and reagent excesses is crucial.
Downstream Processing: The purification of larger quantities of crude peptide can become a bottleneck. acsgcipr.orgpolypeptide.com Larger HPLC columns and systems are required, and the lyophilization process also needs to be scaled up. ambiopharm.com The development of an efficient and scalable purification method is as important as the synthesis itself.
Heat Transfer: Coupling and deprotection reactions can be exothermic. On a larger scale, efficient heat dissipation is necessary to maintain optimal reaction temperatures and prevent side reactions.
For a tetrapeptide like this compound, scaling up to the gram scale using an automated peptide synthesizer is a well-established process. The robustness of the synthesis chemistry for such a short peptide generally allows for a linear and predictable scale-up, provided that the key parameters mentioned above are carefully controlled.
Table 3: Comparison of Synthesis Scales
| Parameter | Lab Scale (e.g., 0.1 mmol) | Research-Grade (e.g., 5 mmol) |
|---|---|---|
| Typical Yield | Milligrams | Grams |
| Reactor Volume | 10-50 mL | 250-1000 mL |
| Resin Amount | ~150-250 mg | ~7.5-12.5 g |
| Solvent per Wash | 5-10 mL | 100-200 mL |
| Purification Column ID | 4.6 mm (analytical) / 10 mm (semi-prep) | 50 mm or larger (preparative) |
This is an interactive table. You can sort and filter the data.
Structural Characterization and Conformational Analysis of H Tyr Glu Ala Gly Oh
Spectroscopic Analysis of Secondary and Tertiary Structure
Spectroscopic methods are paramount for directly probing the conformational states of peptides in solution. Techniques such as Circular Dichroism and Nuclear Magnetic Resonance provide complementary information on the global secondary structure and specific atomic-level details, respectively.
Circular Dichroism (CD) spectroscopy is a powerful tool for the rapid assessment of the secondary structure of peptides and proteins in solution. subr.edu The technique measures the differential absorption of left and right circularly polarized light by chiral molecules, including peptides. The far-UV region (190–250 nm) of the CD spectrum is particularly sensitive to the peptide backbone conformation.
For a short and flexible linear tetrapeptide such as H-Tyr-Glu-Ala-Gly-OH, the CD spectrum in a simple aqueous buffer is often characteristic of a "random coil" or disordered state. This is typically indicated by a strong negative band near 198 nm. However, short peptides can populate ordered structures, most notably β-turns. subr.edu The presence of a proline residue, for instance, is known to favor folding in tetrapeptides, but even without it, specific sequences can adopt turn conformations. nih.gov A type I or II β-turn would yield a different CD profile, potentially with a positive band near 200 nm and a negative band in the 220-230 nm region. subr.edu The precise shape and magnitude of the CD spectrum for this compound would therefore reveal the equilibrium between disordered states and any preferred, folded conformations in a given solvent environment.
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled atomic-level detail about peptide structure, conformation, and dynamics in solution. nih.gov Through the analysis of chemical shifts, coupling constants, and the Nuclear Overhauser Effect (NOE), a high-resolution model of the peptide's conformational ensemble can be constructed. rsc.orgrsc.org
The chemical shifts of ¹³C nuclei are highly sensitive to their local electronic environment, which is directly influenced by the peptide's conformation. mdpi.com The chemical shifts of Cα, Cβ, and carbonyl (C') carbons can be used to infer backbone (φ, ψ) and side-chain (χ) dihedral angles. Deviations of observed chemical shifts from established "random-coil" values are indicative of ordered secondary structure formation. researchgate.net
For this compound, the expected ¹³C chemical shifts in an unstructured state can be estimated from studies on model peptides like H-Gly-Gly-X-L-Ala-OH. researchgate.net These reference values provide a baseline for conformational analysis. For instance, the Cα and Cβ chemical shifts are sensitive indicators of backbone conformation, while the carbonyl carbon shifts are also influenced by hydrogen bonding. mdpi.comresearchgate.net Furthermore, the ionization state of the glutamic acid side chain and the N- and C-termini would cause significant and predictable changes in the chemical shifts of nearby carbons as a function of pH. nih.gov
Table 1: Estimated ¹³C "Random Coil" Chemical Shifts (ppm) for this compound in D₂O
| Residue | Cα | Cβ | Cγ | Cδ | Cε | Cζ | Cη | C' |
| Tyr¹ | 56.1 | 37.5 | - | 131.2 | 116.3 | 156.4 | 128.5 | 174.5 |
| Glu² | 55.2 | 28.7 | 31.3 | 182.1 | - | - | - | 175.8 |
| Ala³ | 51.1 | 17.8 | - | - | - | - | - | 177.6 |
| Gly⁴ | 43.8 | - | - | - | - | - | - | 175.1 |
Note: Data is adapted from reference values for the H-Gly-Gly-X-L-Ala-OH peptide series and represents expected values for a disordered conformation. researchgate.net Actual values will vary based on pH, temperature, and solvent. Cη refers to the C4-OH carbon of Tyrosine.
Proton (¹H) NMR provides critical information on spatial proximities and the dynamics of the peptide. Complete assignment of the proton resonances is achieved using two-dimensional experiments like TOCSY (Total Correlation Spectroscopy), which identifies protons belonging to the same amino acid spin system, and NOESY (Nuclear Overhauser Effect Spectroscopy), which detects protons that are close in space (< 5 Å), regardless of their position in the sequence. uzh.ch
For this compound, specific NOE cross-peaks would be key to defining its structure. For example, a strong NOE between the amide proton of Alanine (B10760859) (Ala³) and the alpha proton of Glutamic acid (Glu²) would indicate a folded or turn-like structure, whereas the absence of such medium- or long-range NOEs would suggest a more extended, random-coil conformation. nih.gov
Additionally, the temperature dependence of amide proton chemical shifts can identify protons involved in stable intramolecular hydrogen bonds. Amide protons shielded from the solvent by hydrogen bonding exhibit small temperature coefficients, while solvent-exposed protons show larger changes. nih.gov This data provides direct evidence for specific hydrogen-bonding patterns that stabilize the peptide's structure.
Table 2: Estimated ¹H "Random Coil" Chemical Shifts (ppm) for this compound
| Residue | NH | Hα | Hβ | Hγ | Hδ | Hε |
| Tyr¹ | - | 4.01 | 3.05, 2.95 | - | 7.15 | 6.85 |
| Glu² | 8.35 | 4.31 | 2.05 | 2.35 | - | - |
| Ala³ | 8.25 | 4.35 | 1.45 | - | - | - |
| Gly⁴ | 8.15 | 3.97 | - | - | - | - |
Note: Data is adapted from reference values for the H-Gly-Gly-X-L-Ala-OH peptide series. researchgate.net Values can vary significantly with pH and temperature. The N-terminal amine proton (Tyr¹) is not listed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation
Theoretical and Computational Conformational Studies
To complement experimental data and explore the full range of possible conformations, theoretical and computational methods are employed. These approaches can map the potential energy surface of the peptide, identifying low-energy, stable structures and the pathways for transitioning between them.
Molecular Mechanics (MM) and Molecular Dynamics (MD) are powerful computational techniques used to study the conformational behavior of biomolecules. rsc.org MM methods use a force field (a set of parameters describing the potential energy of the system) to calculate the energy of a given conformation. nih.govclemson.edu By systematically searching conformational space, it is possible to identify local and global energy minima, which correspond to stable structures.
Molecular Dynamics simulations build upon this by solving Newton's equations of motion for the atoms of the peptide and surrounding solvent molecules over time. nih.govbiorxiv.org An MD simulation generates a trajectory that illustrates the dynamic nature of the peptide, showing how it flexes, folds, and interacts with its environment. acs.orgnih.gov For this compound, MD simulations in an explicit water solvent could reveal:
The relative populations of different conformational families (e.g., extended, β-turn, helical).
The lifetime and stability of intramolecular hydrogen bonds.
The flexibility of different regions of the peptide, such as the backbone versus the side chains.
By analyzing the MD trajectory, a free energy landscape can be constructed, providing a comprehensive map of the peptide's conformational preferences and the energetic barriers between different states. nih.gov This theoretical insight, when combined with experimental NMR and CD data, allows for a robust and detailed characterization of the structure of this compound in solution.
Quantum Chemical Calculations for Energy Minima and Transition States
Quantum chemical calculations are powerful theoretical tools for exploring the potential energy surface of peptides like this compound. These methods, including ab initio and Density Functional Theory (DFT), are used to identify stable conformational states (energy minima) and the energy barriers that separate them (transition states). researchgate.net For a tetrapeptide, the conformational landscape can be complex, containing hundreds of distinct energy minima. pnas.orgnih.gov
Mapping the energy landscape involves locating these minima and the transition states that connect them. pnas.org This process is computationally intensive, but it provides a detailed picture of the peptide's dynamic behavior. pnas.orgnih.gov For instance, studies on cyclic tetrapeptides have successfully mapped landscapes with hundreds of minima and thousands of transition states. nih.govacs.orgacs.org While this compound is an acyclic peptide, similar computational protocols can be applied. The general features of the distribution of energy barriers in small peptides have been found to be similar to those in much larger proteins. pnas.org
The energy barriers associated with transitions between conformations are affected by the properties of the amino acid side chains. aip.org The orientation of a side chain can significantly influence the energy of the transition state, sometimes more than it affects the energy minimum itself. aip.org Calculations for tetrapeptides show that barriers for side-chain rotational transitions are often comparable to those for conformational changes in the peptide backbone. aip.org
aip.orgnih.govnih.govacs.org| Type of Transition | Associated Residue/Structure | Typical Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Backbone Dihedral Flip (Ψ angle) | General Tetrapeptide | ~3 kcal/mol (can vary significantly with side chain) | |
| Short Loop Formation (4 residues) | Proline-containing | ~3.6 - 7.2 (15-30 kJ/mol) | |
| cis/trans Isomerization | Cyclic Tetrapeptides | Can be > 30 kcal/mol, but lower in smaller rings |
Influence of Individual Amino Acid Residues on this compound Conformation
The N-terminal Tyrosine (Tyr) residue plays a critical role in defining the structure of this compound through its aromatic side chain. nih.govresearchgate.net The phenolic ring of tyrosine can participate in π-π stacking interactions, which are crucial for controlling conformation and stabilizing specific folds. nih.govresearchgate.net These aromatic interactions are integral to the proper structure and function of many peptides and proteins. researchgate.net In some contexts, Tyr-Tyr interactions can contribute significantly to the thermodynamic stability of a structure, with interaction energies calculated to be as favorable as -6.6 kcal/mol. pnas.org
Tyrosine's side chain is also partially hydrophobic, giving it a tendency to be buried within hydrophobic cores where possible, though its amphipathic nature also allows it to be located on protein surfaces. russelllab.orgbiorxiv.org The presence of the phenolic hydroxyl group allows tyrosine to act as both a hydrogen bond donor and acceptor, further influencing its interactions and conformational preferences. nih.gov This hydroxyl group distinguishes it from phenylalanine, and while both are aromatic, recent studies suggest tyrosine is a stronger driver of cohesion in biomolecular condensates due to its ability to form hydrogen bonds and its more favorable transfer free energy into the condensate. elifesciences.org The introduction of tyrosine residues into a peptide sequence can influence the aggregation properties and intramolecular order of the peptide. nih.gov The unique chemical reactivity of the phenolic side chain can be utilized to form dityrosine (B1219331) cross-links, which stabilize protein structures and enhance mechanical properties in natural systems. nih.gov
Alanine (Ala) and Glycine (B1666218) (Gly) are key determinants of the flexibility of the peptide backbone in this compound. Glycine is the most conformationally flexible amino acid because it lacks a side chain, possessing only a hydrogen atom at its α-carbon. nih.govbiorxiv.org This absence of steric hindrance allows it to access a much larger region of the Ramachandran plot, including dihedral angles that are forbidden for other amino acids. chemrxiv.org This flexibility makes glycine a frequent component of turn and loop structures in proteins. nih.gov The high conformational freedom of glycine contributes favorably to the entropy of the unfolded or flexible state of a peptide. pnas.org
nih.govnih.govmsu.educhemrxiv.orgpnas.orgpnas.orgnih.govpnas.org| Property | Glycine (Gly) | Alanine (Ala) | Reference |
|---|---|---|---|
| Side Chain | -H | -CH₃ | |
| Conformational Flexibility | Highest | High (but lower than Gly) | |
| Accessible (Φ,Ψ) Space | Largest | Restricted relative to Gly | |
| Contribution to Conformational Entropy (in unfolded state) | More favorable (higher entropy) | Less favorable (lower entropy) | |
| Common Structural Role | Turns and flexible loops | Helices and flexible regions |
The Glutamic Acid (Glu) residue introduces a negatively charged carboxylic acid side chain (at neutral pH) into the this compound sequence, which has a significant impact on its conformation. This side chain can act as a hydrogen bond acceptor and can participate in strong electrostatic interactions, particularly salt bridges. plos.org
Molecular Recognition and Interaction Mechanisms of H Tyr Glu Ala Gly Oh
Binding Interactions with Biological Macromolecules (In Vitro)
The in vitro study of peptide-macromolecule interactions provides crucial insights into biological function. The structure of H-Tyr-Glu-Ala-Gly-OH suggests it can engage with proteins through a combination of specific recognition motifs.
Peptide-protein interactions are governed by the sequence and conformation of the peptide, which allow it to fit into binding pockets on a protein's surface. The stability of these interactions often relies on key residues. Mutational studies on protein-protein interfaces have shown that aromatic residues like tryptophan, phenylalanine, and tyrosine (Tyr) contribute significantly to the stability of these complexes on a per-residue basis. rsc.org The this compound peptide contains several features that could constitute a binding motif:
N-Terminal Tyrosine (Tyr): The aromatic side chain of tyrosine is capable of engaging in hydrophobic and π-stacking interactions within a protein's binding cleft. oup.com Its hydroxyl group can also act as a hydrogen bond donor or acceptor. pnas.org The presence of Tyr at the N-terminus is a feature in some bioactive peptides.
Glutamic Acid (Glu): As a negatively charged residue at physiological pH, glutamic acid can form strong electrostatic interactions or salt bridges with positively charged residues like lysine (B10760008) or arginine on a protein surface. mpg.de It is also a potent hydrogen bond acceptor. pnas.org
Alanine (B10760859) (Ala) and Glycine (B1666218) (Gly): Alanine provides a small, non-polar contact point. Glycine, lacking a side chain, imparts conformational flexibility to the peptide backbone, allowing it to adapt its shape to fit a binding site.
An example of a highly specific peptide-protein interaction involves the αII peptide motif, which binds to the estrogen receptor. Alanine scanning mutagenesis of this motif revealed that substitution of key residues, including aromatic ones, completely abolished receptor interaction, highlighting the high degree of sequence dependence in such binding events. pnas.org The combination of residues in this compound suggests a potential for similar specific, multi-point interactions with a target protein.
Tetrapeptides are known to interact with enzymes as substrates or inhibitors. The specificity of these interactions is often stringent, depending on the amino acid at each position. For instance, studies on p21ras protein farnesyltransferase, an enzyme that attaches a farnesyl group to a cysteine residue, showed that the inhibitory potency of tetrapeptide competitors was highly sensitive to the amino acid sequence. pnas.org While methionine was preferred at the C-terminal position (X) of a Cys-Val-Ile-X peptide, phenylalanine was also tolerated with only a modest loss in activity. pnas.org
Similarly, specific structural features are associated with peptides that inhibit angiotensin-I-converting enzyme (ACE). Effective ACE-inhibitory tetrapeptides often feature Tyrosine at the first position, a positively charged or aromatic amino acid at the second, a hydrophobic residue at the third, and Tryptophan at the fourth. nih.gov
For this compound, one can hypothesize a mode of interaction with a hypothetical enzyme based on these principles:
The N-terminal Tyr could anchor the peptide in a hydrophobic S1 pocket of the enzyme's active site.
The Glu residue could interact with a positively charged or polar region outside the primary binding pocket, contributing to affinity and specificity.
The Ala and Gly residues would position the key Tyr and Glu residues optimally for binding.
The table below shows examples of IC₅₀ values for various tetrapeptides inhibiting protein farnesyltransferase, illustrating the high degree of sequence specificity in enzyme-peptide interactions.
| Tetrapeptide Sequence (Cys-Val-X-Met) | Concentration for 50% Inhibition (µM) |
| Cys-Val-Ile -Met | 0.02 |
| Cys-Val-Phe -Met | 0.2 |
| Cys-Val-Ala -Met | 0.8 |
| Cys-Val-Leu -Met | 1.5 |
| Cys-Val-Glu -Met | 15 |
| Cys-Val-Lys -Met | 20 |
| Data derived from studies on rat brain p21ras protein farnesyltransferase. pnas.org |
This data demonstrates that even subtle changes, such as substituting isoleucine for leucine, can dramatically alter binding affinity.
The interaction of a peptide ligand with its receptor is a critical first step in many signaling pathways. In vitro binding assays are essential tools to quantify this interaction, typically by determining the equilibrium dissociation constant (Kd), which indicates the concentration of ligand required to occupy 50% of the receptors at equilibrium. A lower Kd value signifies a higher binding affinity. These assays often use a radiolabeled or fluorescently tagged ligand to measure binding to receptor preparations. formulationbio.comnih.gov
The structural features of this compound are pertinent to receptor binding. The interaction between insulin (B600854) and its receptor, for example, relies on key aromatic residues on the insulin molecule, which are thought to interact with corresponding aromatic clusters on the receptor. oup.com The Tyr residue in this compound could play a similar role, inserting into a hydrophobic pocket on a receptor surface. The specificity of this interaction would be further defined by electrostatic and hydrogen-bonding contributions from the other residues, particularly the charged glutamic acid.
The following table illustrates typical data obtained from competitive in vitro binding assays, showing the binding affinities of different peptides to a specific receptor.
| Peptide Ligand | Receptor Target | Binding Affinity (Kd, nM) |
| Peptide A | Receptor X | 15 |
| Peptide B (variant of A) | Receptor X | 350 |
| This compound | Hypothetical Receptor Y | (To be determined) |
| This table is illustrative. The Kd for this compound would need to be determined experimentally. |
Such assays are crucial for characterizing the potency and selectivity of a peptide for its intended biological target. mdpi.com
Supramolecular Interactions with Synthetic Host Systems
Beyond biological macromolecules, peptides can interact with synthetic host molecules. These studies provide fundamental insights into the non-covalent forces that govern molecular recognition.
Cucurbit[n]urils (CB[n]) are a class of barrel-shaped macrocyclic host molecules with a hydrophobic inner cavity and two electronegative carbonyl-lined portals. nih.gov These features make them exceptional receptors for guest molecules that possess both hydrophobic and cationic components, such as peptides, in aqueous solutions. mdpi.com
The larger homologues, particularly cucurbit mdpi.comuril (CB mdpi.com) and cucurbit researchgate.neturil (CB researchgate.net), have cavities spacious enough to encapsulate the aromatic side chains of phenylalanine, tyrosine, and tryptophan. mdpi.comrsc.org The primary binding interaction for a peptide like this compound with CB mdpi.com would involve the inclusion of the N-terminal tyrosine side chain into the hydrophobic cavity. This interaction is significantly enhanced by a favorable ion-dipole interaction between the peptide's terminal ammonium (B1175870) group (-NH₃⁺) and the carbonyl portals of the cucurbituril. rsc.org
Isothermal titration calorimetry (ITC) is commonly used to measure the binding affinity (Kₐ) and the associated thermodynamic parameters for these interactions. Studies on similar peptides have demonstrated high affinity and selectivity. For example, CB mdpi.com binds to the dipeptide H-Phe-Gly-OH with a Kₐ of 3.0 x 10⁷ M⁻¹, showing significant selectivity over peptides with other aromatic residues. rsc.org
The binding data for CB[n] complexes with relevant amino acids and peptides are summarized below.
| Host | Guest Peptide/Amino Acid | Binding Affinity (Kₐ, M⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| CB mdpi.com | H-Phe-Gly-OH | 3.0 x 10⁷ | -11.9 | 1.8 |
| CB mdpi.com | H-Tyr-Gly-OH | 3.7 x 10⁶ | -10.5 | 1.5 |
| CB mdpi.com | H-Trp-Gly-OH | 5.5 x 10⁵ | -9.6 | 1.8 |
| CB researchgate.net | H-Gly-Gly-Leu-Tyr-Gly-Gly-Gly | 1.2 x 10⁷ | -14.2 | 4.3 |
| Data compiled from multiple sources. rsc.orgnih.gov Conditions may vary between experiments. |
Based on this data, a strong binding interaction between this compound and CB mdpi.com or CB researchgate.net is expected, driven by the encapsulation of the N-terminal tyrosine residue.
The binding of this compound to a host like cucurbit[n]uril is a thermodynamically complex process driven by a combination of non-covalent forces.
Electrostatic and Ion-Dipole Interactions: The portals of CB[n] are lined with carbonyl groups, creating a region of negative electrostatic potential. nih.gov This leads to strong, favorable ion-dipole interactions with cationic groups, such as the N-terminal ammonium group (-NH₃⁺) of the peptide. This interaction is enthalpically favorable (negative ΔH) and is crucial for high-affinity binding of N-terminal aromatic residues. rsc.org
Hydrogen Bonding: While the hydrophobic and electrostatic interactions are primary, hydrogen bonds provide structural specificity. X-ray crystallography of a CB researchgate.net complex with a peptide containing a Leu-Tyr sequence revealed an extensive network of hydrogen bonds between the peptide backbone, the carbonyl portals of the host, and surrounding water molecules, which helps to lock the complex into a specific conformation. nih.gov The glutamic acid and tyrosine side chains, as well as the peptide backbone of this compound, could all participate in such hydrogen bonding networks, either with a host molecule or a protein receptor. nih.gov The burial of uncharged polar groups that can form hydrogen bonds generally makes a favorable contribution to the stability of a folded protein or a molecular complex. nih.gov
The thermodynamic data from ITC provides direct insight into these forces. A negative enthalpy change (ΔH) indicates that bond formation (like ion-dipole and hydrogen bonds) is favorable, while a positive entropy change (ΔS), often reflected as a negative -TΔS value, points to the dominance of the hydrophobic effect. acs.org The data in the table above for Tyr-containing peptides shows that binding is typically favored by both enthalpy and entropy.
Interactions with Model Membrane Systems (In Vitro)
The interaction of peptides with cellular membranes is fundamental to many biological functions. The sequence of this compound, containing aromatic, charged, and nonpolar residues, suggests a propensity to interact with lipid bilayers, which are the primary components of cell membranes. In vitro studies using model membrane systems, such as liposomes or lipid monolayers, provide a simplified environment to investigate these peptide-lipid interactions.
Investigation of Peptide-Lipid Interactions
The interaction of this compound with a model lipid membrane is a multifaceted process driven by the distinct properties of its constituent amino acids. A general model for such peptide-lipid interactions posits that initial contact is often mediated by electrostatic interactions, followed by hydrophobic and aromatic residue penetration into the membrane interface. nih.gov
The N-terminal tyrosine plays a crucial role as a membrane anchor. Aromatic residues like tyrosine and tryptophan are frequently found at the lipid-water interface of membrane-associated proteins and peptides. nih.govnih.gov The phenolic ring of tyrosine can insert into the interfacial region of the lipid bilayer, positioning the rest of the peptide. This anchoring is a key determinant of the peptide's orientation and subsequent function at the membrane surface. nih.gov
The glutamic acid residue, with its negatively charged carboxylate side chain at physiological pH, will primarily engage in electrostatic interactions with the headgroups of the phospholipids. In a typical zwitterionic or anionic lipid bilayer, this interaction might be repulsive with negatively charged headgroups or attractive with zwitterionic phosphocholine (B91661) headgroups through interactions with the positively charged choline (B1196258) moiety. Studies on glutamic acid-containing peptides have shown that they can perturb the organization of the lipid bilayer. nih.gov For instance, research on the dipeptide β-Ala-Tyr and the amino acid glutamic acid with DPPC model membranes revealed that glutamic acid had a more significant perturbing effect, binding near the phosphate (B84403) group in the hydrophilic headgroup region. nih.gov
| Amino Acid Residue | Type | Primary Interaction with Lipid Bilayer | Expected Location in Bilayer |
| Tyrosine (Tyr) | Aromatic, Polar (due to -OH) | Hydrophobic and hydrogen bonding interactions. Acts as a membrane anchor. nih.govnih.gov | Lipid-water interface, with the aromatic ring partially inserted into the upper acyl chain region. nih.gov |
| Glutamic Acid (Glu) | Acidic, Negatively Charged | Electrostatic interactions with lipid headgroups. nih.gov | Aqueous phase, near the polar headgroups of the phospholipids. nih.gov |
| Alanine (Ala) | Nonpolar, Aliphatic | Hydrophobic interactions. | Interfacial region, contributing to the partitioning of the peptide into the membrane. frontiersin.org |
| Glycine (Gly) | Nonpolar, Aliphatic | Can participate in hydrogen bonding with lipid headgroups or water; provides conformational flexibility. mdpi.com | Interfacial region, facilitating optimal peptide conformation. |
Investigation of Biological Activities and Underlying Mechanisms in Vitro Research Models
Enzyme Modulation Studies
The interaction of H-Tyr-Glu-Ala-Gly-OH with several enzymes has been investigated to understand its potential as a modulator of their activity. These studies are crucial for determining the therapeutic and physiological relevance of this peptide.
Angiotensin-Converting Enzyme (ACE) Inhibition Mechanisms
While specific studies detailing the direct ACE inhibitory mechanism of this compound are not extensively available, the structural characteristics of this peptide are pertinent to the known mechanisms of ACE inhibition by other peptides. ACE possesses three primary active site pockets: S1, S2, and S1'. mdpi.com The catalytic activity of ACE is heavily reliant on a zinc ion (Zn2+), which forms a tetrahedral coordination complex with specific amino acid residues within the active center. mdpi.com Peptides that can effectively interact with these active site pockets or the zinc ion can inhibit ACE activity.
Tyrosine Kinase Interaction and Inhibition Studies
Tyrosine kinases are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. psu.edupnas.org Aberrant tyrosine kinase activity is often associated with diseases like cancer. psu.edu Peptides containing tyrosine residues can act as substrates or inhibitors for these enzymes.
Research has shown that peptides containing tyrosine can be phosphorylated by tyrosine kinases. psu.edu For instance, a decapeptide containing a tyrosine residue was found to be efficiently phosphorylated by the epidermal growth factor receptor (EGFR) tyrosine kinase, indicating a high affinity for the enzyme's active site. psu.edu The sequence surrounding the tyrosine residue is crucial for recognition and phosphorylation by the kinase. pnas.org Specifically, the presence of acidic residues, such as glutamic acid (Glu), near the tyrosine can be a determining factor for phosphorylation by certain tyrosine kinases. pnas.org Given that this compound contains a glutamic acid residue adjacent to tyrosine, it could potentially interact with the active site of certain tyrosine kinases.
Peptide analogues of tyrosine have been synthesized and incorporated into peptides to act as potential mechanism-based inhibitors of tyrosine kinases. psu.edu These synthetic peptides can compete with natural substrates for binding to the kinase's active site. The replacement of the tyrosine side chain with other moieties can significantly affect the peptide's affinity for the kinase. psu.edu While direct inhibition studies on this compound are limited, its structure suggests a potential for interaction with tyrosine kinases, either as a substrate or a competitive inhibitor.
Cellular Assay Research (In Vitro)
In vitro cellular assays provide valuable insights into the effects of this compound on fundamental cellular processes.
Effects on Cell Proliferation and Differentiation in Cultured Cell Lines
The amino acid components of this compound, particularly tyrosine and glutamic acid, are known to play roles in cell proliferation and differentiation. Amino acids are essential for cell growth and can influence signaling pathways that control these processes. frontiersin.orgnih.gov For example, certain amino acids can trigger signaling cascades like the PI3K/Akt/mTOR pathway, which is central to cell metabolism and growth. nih.gov
While specific studies on the direct effect of the complete this compound tetrapeptide on cell proliferation are not widely reported, research on similar peptides and their constituent amino acids provides some context. For instance, peptides derived from various sources have been shown to inhibit the proliferation of cancer cell lines. mdpi.comfrontiersin.org The mechanisms often involve inducing cell cycle arrest or apoptosis. frontiersin.orgresearchgate.net The presence of hydrophobic amino acids and specific residues like glutamic acid is believed to contribute to the cytotoxic activity of some anticancer peptides. frontiersin.org
Below is a table summarizing the effects of related peptides on cell proliferation:
| Peptide/Compound | Cell Line | Effect | Reference |
| Leu-Pro-His-Val-Leu-Thr-Pro-Glu-Ala-Gly-Ala-Thr | MCF-7 (human breast cancer) | Inhibited proliferation | mdpi.com |
| Pro-Thr-Ala-Glu-Gly-Gly-Val-Tyr-Met-Val-Thr | MCF-7 (human breast cancer) | Inhibited proliferation | mdpi.com |
| Val-Glu-Gly, Pro-Gln-Gly, Leu-Ala-Phe, Glu-Gly-Ala | HepG2 (hepatocellular carcinoma) | Induced apoptosis | frontiersin.org |
Role in Modulating Apoptosis Pathways in Experimental Cellular Models
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. The modulation of apoptotic pathways is a key strategy in cancer therapy. nih.gov Bioactive peptides can induce apoptosis in cancer cells through various mechanisms, including the regulation of pro-apoptotic and anti-apoptotic proteins and the activation of caspases. researchgate.netnih.gov
The amino acid composition of a peptide can influence its ability to induce apoptosis. frontiersin.org Peptides containing glutamic acid have been implicated in pro-apoptotic activities. frontiersin.org For example, some flavonoids have been shown to induce apoptosis in breast cancer cells by interacting with signaling pathways that involve amino acid residues like glutamic acid and tyrosine within the target proteins. researchgate.net The induction of apoptosis by certain peptides can be mediated through the upregulation of proteins like p53 and the cleavage of PARP1. frontiersin.orgresearchgate.net While direct evidence for this compound's role in apoptosis is not available, its constituent amino acids suggest a potential for interaction with apoptotic signaling cascades.
Here is a table detailing the apoptotic effects of related compounds:
| Compound/Peptide | Cell Line | Apoptotic Mechanism | Reference |
| Flavonoids (Isorhamnetin, Genkwanin, Acacetin) | MDA-MB-231 (breast cancer) | Induced apoptosis, cell cycle arrest at G2/M | researchgate.net |
| Mung bean protein hydrolysates | HepG2 (hepatocellular carcinoma) | Induced apoptosis, cell cycle arrest | frontiersin.org |
| Roe protein hydrolysates | Ca9-22, CAL 27 (oral cancer) | Induced apoptosis, cell cycle arrest at sub-G1 | frontiersin.org |
Antioxidant Activity Evaluation in Cell-Free and In Vitro Cellular Models
The antioxidant properties of peptides are significantly influenced by their amino acid composition and sequence. The presence of certain amino acids, such as Tyrosine (Tyr), Glutamic acid (Glu), and Alanine (B10760859) (Ala), is known to contribute to antioxidant capacity. mdpi.compeerj.commdpi.com The Tyr residue, in particular, can act as a hydrogen donor to stabilize free radicals. frontiersin.org
In cell-free chemical assays, which evaluate direct radical scavenging, peptides containing these amino acids have demonstrated notable activity. For instance, the peptide YEA (Tyr-Glu-Ala) showed strong scavenging activity against DPPH radicals, hydroxyl radicals, and superoxide (B77818) anion free radicals. frontiersin.org The antioxidant mechanism can involve either hydrogen atom transfer (HAT) or single electron transfer (SET), and the specific mechanism can be influenced by the peptide's structure. peerj.comshwhir.com For example, the presence of Tyr at the N-terminus of a peptide, as in YECG (Tyr-Glu-Cys-Gly), has been shown to enhance its oxygen radical absorption capacity (ORAC). shwhir.com
In vitro cellular models are crucial for assessing the cytoprotective effects of antioxidant peptides under conditions of oxidative stress. nih.gov Various cell lines, including HepG2, PC12, and Caco-2, are commonly used for these evaluations. nih.govspandidos-publications.comoup.com Studies have shown that peptides can protect cells from damage induced by agents like hydrogen peroxide (H₂O₂). shwhir.comspandidos-publications.com For example, the peptide YECG provided significant protection to PC12 cells against H₂O₂-induced necrosis. shwhir.com Similarly, peptides from various natural sources have been shown to reduce intracellular reactive oxygen species (ROS) levels and enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) in cellular models. spandidos-publications.comnih.gov The peptide YEA, identified from skipjack tuna roe, exhibited protective functions in H₂O₂-induced Chang liver cells. frontiersin.org
The table below summarizes the antioxidant activities of YEAG and related peptides from various studies.
| Peptide/Fraction | Assay Type | Model | Key Findings | Reference |
| YEA (Tyr-Glu-Ala) | Radical Scavenging | Cell-free | Strong scavenging of DPPH, hydroxyl, and superoxide radicals. | frontiersin.org |
| YEA (Tyr-Glu-Ala) | Cellular Antioxidant | Chang Liver Cells | Protective function against H₂O₂-induced damage. | frontiersin.org |
| YECG (Tyr-Glu-Cys-Gly) | ORAC | Cell-free | High oxygen radical absorption capacity. | shwhir.com |
| YECG (Tyr-Glu-Cys-Gly) | Cellular Antioxidant | PC12 Cells | Protected cells from H₂O₂-induced necrosis. | shwhir.com |
| EAAY (Glu-Ala-Ala-Tyr) | Radical Scavenging | Cell-free | High ABTS and hydroxyl radical scavenging activity. | mdpi.com |
| Ala-Tyr | FRAP, DPPH | Cell-free | Good antioxidative activity, particularly high FRAP value. | mdpi.com |
Investigation of Modulatory Effects on Cellular Signaling Pathways (In Vitro)
Peptides can exert their biological effects by modulating intracellular signaling pathways. A key pathway often implicated in cellular responses to external stimuli is the Mitogen-Activated Protein Kinase (MAPK) cascade. biologists.commdpi.com The MAPK superfamily includes several distinct pathways, such as the Extracellular signal-Regulated Kinases (ERKs), c-Jun N-terminal Kinases (JNKs), and p38 MAPKs. biologists.comwaocp.org
The ERK pathway, in particular, is crucial for processes like cell proliferation and differentiation. waocp.orgmdpi.com It is typically activated by growth factors and involves a three-tiered kinase cascade: a MAPKKK (like Raf), a MAPKK (like MEK), and a MAPK (like ERK). biologists.com The activation of ERK involves dual phosphorylation on threonine and tyrosine residues within a specific T-X-Y motif. biologists.commdpi.com For ERK1/2, this motif is Thr-Glu-Tyr (TEY). mdpi.com
While direct evidence for this compound modulating specific signaling pathways is still emerging, related peptides and amino acids have been shown to influence these cascades. For instance, amino acids can trigger signaling pathways like the Target of Rapamycin (TOR) pathway, which in turn can affect protein synthesis and cell growth. capes.gov.br Furthermore, some peptides can interact with G protein-coupled receptors (GPCRs), which are well-known initiators of MAPK signaling. mdpi.comwikipedia.org The interaction of a peptide with its receptor can lead to the activation of G proteins, which then initiate downstream signaling events, including the activation of the ERK pathway. mdpi.com
Receptor Functional Activity Assessment (In Vitro)
The biological activity of a peptide is often mediated through its interaction with specific receptors on the cell surface. In vitro assays are employed to determine the nature of this interaction, specifically whether the peptide acts as an agonist (activator) or an antagonist (inhibitor) of the receptor.
Agonist or Antagonist Activity in [35S]GTPγS Binding Assays
The [³⁵S]GTPγS binding assay is a functional assay used to study the activation of G protein-coupled receptors (GPCRs). nih.govrevvity.com When a GPCR is activated by an agonist, it facilitates the exchange of GDP for GTP on the associated G protein α-subunit. revvity.com The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the measurement of this activation. nih.govrevvity.com An increase in [³⁵S]GTPγS binding indicates that the tested compound is an agonist, while the ability of a compound to block agonist-induced binding suggests it is an antagonist. nih.govrevvity.com
This assay is widely used to characterize the functional activity of peptides at various GPCRs, such as opioid and neuropeptide Y receptors. nih.govresearchgate.netuni-regensburg.de For example, analogues of the peptide TIPP have been shown to exhibit a range of activities from antagonism to full agonism at the δ-opioid receptor in [³⁵S]GTPγS binding assays. researchgate.net
| Assay Principle | Information Obtained | Example Application | Reference |
| Measures agonist-induced binding of [³⁵S]GTPγS to G proteins. | Differentiates between agonist and antagonist activity. Determines potency (EC₅₀) and efficacy (Eₘₐₓ). | Characterizing opioid peptide analogues at δ-opioid receptors. | nih.govrevvity.comresearchgate.net |
Regulation of Glycine (B1666218) Receptors (GlyR) by Peptide Analogs
Glycine receptors (GlyRs) are ligand-gated ion channels crucial for inhibitory neurotransmission in the central nervous system. researchgate.net However, they are also found in non-neuronal cells where they can modulate processes like proliferation and migration. researchgate.net The function of these receptors can be modulated by various compounds, including peptide analogs.
While there is no direct evidence of this compound regulating GlyRs, studies on related structures provide insights. The binding of ligands to GlyRs can be influenced by the specific amino acid residues within the receptor's binding pocket. embopress.org Furthermore, modifications to peptide structures can alter their interaction with and regulation of these receptors. Research has shown that even subtle changes, like the removal of a charge at a specific position in a receptor-binding peptide, can significantly affect channel gating and agonist sensitivity. nih.gov
Rational Design and Derivatization Strategies for H Tyr Glu Ala Gly Oh Analogs
Structure-Activity Relationship (SAR) Studies through Site-Directed Amino Acid Substitutions
Alanine-Scanning Mutagenesis to Probe Key Residues for Activity
Alanine-scanning mutagenesis is a systematic technique used to determine the contribution of individual amino acid side chains to the bioactivity of a peptide. rapidnovor.com By substituting each residue with alanine (B10760859), which has a small, non-functional methyl side chain, the impact of the original side chain on the peptide's function can be assessed. rapidnovor.comuci.edu This method helps to identify "hot spots" or critical residues that are essential for binding and activity. googleapis.com
For the H-Tyr-Glu-Ala-Gly-OH sequence, an alanine scan would involve synthesizing three new peptides:
H-Ala -Glu-Ala-Gly-OH
H-Tyr-Ala -Ala-Gly-OH
H-Tyr-Glu-Ala -Gly-OH (This is the parent peptide)
H-Tyr-Glu-Ala-Ala -OH
The rationale behind this is that replacing a residue with alanine removes all side-chain atoms beyond the β-carbon, thereby indicating the role of the original functional group. rapidnovor.comuci.edu A significant loss of activity upon substitution suggests that the original residue's side chain is critical for function. Conversely, if the activity remains unchanged or is enhanced, it indicates that the original side chain is not essential or may even be detrimental. This approach provides detailed, single-amino-acid level information about the energetics of binding interactions. rapidnovor.com
Table 1: Hypothetical Alanine-Scanning Mutagenesis Data for this compound
| Peptide Analog | Substitution | Hypothetical Relative Activity (%) | Interpretation |
|---|---|---|---|
| H-Tyr-Glu-Ala-Gly-OH | Parent Peptide | 100 | Baseline activity. |
| H-Ala-Glu-Ala-Gly-OH | Tyr → Ala | 10 | The phenolic side chain of Tyrosine is critical for activity. |
| H-Tyr-Ala-Ala-Gly-OH | Glu → Ala | 45 | The acidic side chain of Glutamic Acid contributes significantly to activity. |
| H-Tyr-Glu-Ala-Ala-OH | Gly → Ala | 95 | The Glycine (B1666218) residue provides conformational flexibility; its side chain is not critical for direct interaction. |
Incorporation of D-Amino Acids for Enhanced Conformational Stability
Peptides composed of naturally occurring L-amino acids are often susceptible to degradation by proteases. nih.gov The incorporation of D-amino acids, which are stereoisomers of the L-amino acids, can significantly enhance the peptide's stability against enzymatic cleavage. nih.govtandfonline.com This modification can also induce specific conformational constraints, potentially leading to higher receptor affinity and selectivity.
D-amino acids are found in some naturally occurring peptides, often in organisms like frogs and mollusks, where they contribute to the peptides' biological activity and resistance to proteolysis. tandfonline.comresearchgate.net In the context of this compound, substituting one or more of the L-amino acids with their D-counterparts could result in analogs with prolonged half-lives and potentially altered bioactivity profiles. For example, the synthesis of analogs such as H-D-Tyr-Glu-Ala-Gly-OH or H-Tyr-D-Glu-Ala-Gly-OH would be a logical step in exploring these effects. The change in stereochemistry can impact the peptide's secondary structure, such as disrupting or stabilizing β-sheet formation, which in turn can affect its interaction with biological targets. mdpi.com
N-Terminal and C-Terminal Modifications
Effects of N-Terminal Acetylation and C-Terminal Amidation on Bioactivity
N-terminal acetylation and C-terminal amidation are two of the most frequent modifications used in peptide design. hongtide.comlifetein.com Acetylation of the N-terminal amine group and amidation of the C-terminal carboxyl group removes the formal positive and negative charges, respectively. lifetein.combiosyn.com This charge neutralization makes the peptide more similar to its native protein context and can enhance its ability to cross cell membranes. hongtide.comlifetein.com
These modifications also significantly increase the metabolic stability of the peptide by making it resistant to degradation by aminopeptidases and carboxypeptidases. hongtide.comresearchgate.net In some cases, C-terminal amidation has been shown to enhance the activity of peptide hormones and prolong their shelf life. hongtide.comlifetein.com For this compound, the resulting analog would be Ac-Tyr-Glu-Ala-Gly-NH2. The impact of these modifications would need to be empirically tested, as the removal of charges can sometimes decrease solubility. hongtide.comlifetein.com
Table 2: Effects of Terminal Modifications on Peptide Properties
| Modification | Effect on Peptide | Potential Impact on Bioactivity |
|---|---|---|
| N-Terminal Acetylation | Removes positive charge, increases hydrophobicity. hongtide.comlifetein.com | Increases stability against aminopeptidases, may enhance cell permeability. hongtide.comresearchgate.net |
| C-Terminal Amidation | Removes negative charge, increases hydrophobicity. hongtide.comlifetein.com | Increases stability against carboxypeptidases, can enhance receptor binding and overall activity. hongtide.comlifetein.com |
Introduction of Halogenated or Other Non-Natural Amino Acids
Incorporating non-natural amino acids, such as halogenated variants, is a powerful strategy to enhance the properties of a peptide. mdpi.com Halogenation, the introduction of fluorine, chlorine, bromine, or iodine atoms, can increase a peptide's metabolic stability, hydrophobicity, and binding affinity. mdpi.comdovepress.com For instance, halogenating the tyrosine residue in this compound to create analogs like H-(3-Cl-Tyr)-Glu-Ala-Gly-OH could lead to improved target engagement through the formation of halogen bonds. dovepress.comresearchgate.net
The introduction of halogen atoms can significantly alter the electronic and steric properties of the amino acid side chain, influencing peptide folding and interaction with its receptor. researchgate.net This strategy has been successfully used to improve the efficacy of various bioactive peptides. mdpi.com The synthesis of such analogs typically involves the use of pre-synthesized halogenated amino acid building blocks during solid-phase peptide synthesis. dovepress.comdtu.dk
Peptide Conjugation and Hybrid Molecule Design for Targeted Research
Peptide conjugation involves covalently linking the peptide to another molecule to enhance its properties or to confer a new function. nih.govmdpi.com This strategy can be used to improve stability, target the peptide to specific tissues or cells, or to enable its detection in biological systems.
For this compound, conjugation could be explored for several purposes. For example, attaching a fluorescent dye would allow for visualization of the peptide's localization in cellular assays. frontiersin.org Conjugating it to a larger polymer like polyethylene (B3416737) glycol (PEGylation) could increase its half-life in circulation. Furthermore, creating hybrid molecules by linking the peptide to other bioactive compounds, including other peptides or small molecules, could result in synergistic effects or novel activities. nih.govmdpi.com These conjugation strategies often utilize reactive functional groups within the peptide sequence, such as the N-terminal amine, the C-terminal carboxyl, or the side chains of certain amino acids like lysine (B10760008) or cysteine if they were to be incorporated into the sequence. lifetein.com
Cyclization Strategies for Conformational Restriction and Increased Stability
The inherent flexibility of linear peptides often leads to poor receptor selectivity and susceptibility to enzymatic degradation. Cyclization is a key strategy to overcome these limitations by constraining the peptide's three-dimensional structure. This conformational restriction can pre-organize the peptide into a bioactive conformation, enhancing binding affinity and increasing metabolic stability. For the tetrapeptide this compound, various cyclization strategies can be envisioned to improve its properties.
Head-to-Tail Cyclization
This is the most common form of peptide cyclization, involving the formation of an amide bond between the N-terminal amine of Tyrosine and the C-terminal carboxyl group of Glycine. nih.gov This creates a cyclic tetrapeptide, cyclo(Tyr-Glu-Ala-Gly).
Challenges and Considerations: The formation of a 12-membered ring in a cyclic tetrapeptide introduces significant strain, which can make cyclization difficult. acs.orguni-kiel.de The success of head-to-tail cyclization is highly dependent on the peptide sequence and the position of cyclization. uni-kiel.de For small peptides, this process can be challenging and may lead to side reactions like cyclodimerization or epimerization at the C-terminus. nih.govuni-kiel.de To mitigate these issues, turn-inducing elements like D-amino acids or proline can be incorporated into the sequence to pre-organize the linear precursor for cyclization. nih.gov
Impact on Conformation and Stability:
Conformational Restriction: Cyclization significantly reduces the number of accessible conformations compared to the linear counterpart. nih.gov Strain within the small ring can lower the energy barrier between cis and trans amide bond isomers, making both conformations more accessible than in linear peptides. acs.org
Increased Stability: The absence of N- and C-termini renders head-to-tail cyclic peptides resistant to exopeptidases. mdpi.com The constrained conformation can also provide protection from endopeptidases by blocking access to cleavage sites. mdpi.com
Side-Chain to Side-Chain Cyclization
This strategy involves forming a covalent bridge between the side chains of two amino acids within the peptide sequence. For this compound, this could be achieved by introducing amino acids with reactive side chains. A common approach is the formation of a lactam bridge between the side chains of an acidic amino acid (like Glutamic acid or Aspartic acid) and a basic amino acid (like Lysine or Ornithine). researchgate.netnih.govgoogle.com
For example, by substituting Alanine with D-Lysine, a cyclic analog H-Tyr-c[D-Lys-Gly-Glu]-OH could be synthesized where the side chains of D-Lysine and Glutamic acid are linked.
Research Findings: Studies on opioid peptide analogs have demonstrated that side-chain to side-chain cyclization can effectively constrain the peptide conformation. researchgate.netnih.gov The size of the resulting ring structure, determined by the distance between the linked residues, plays a crucial role in receptor selectivity and biological activity. nih.gov For instance, a smaller ring in a cyclic tetrapeptide analog resulted in higher receptor selectivity compared to a larger, more flexible ring. nih.gov
Backbone Cyclization
Backbone cyclization involves forming a link between a backbone amide and another part of the peptide, such as a side chain or a terminus. thieme-connect.de This creates a unique cyclic structure with altered conformational properties.
Strategies to Enhance Cyclization Efficiency and Stability
Several chemical modifications and strategies can be employed to facilitate cyclization and further enhance the stability of the resulting cyclic peptides.
| Strategy | Description | Impact |
| Incorporation of D-Amino Acids | Replacing one or more L-amino acids with their D-enantiomers. | Can induce turns, pre-organizing the peptide for cyclization. nih.gov The resulting cyclic peptide is more resistant to degradation by proteases that recognize L-amino acids. mdpi.com |
| N-Methylation | Methylation of a backbone amide nitrogen. | Can improve oral bioavailability and proteolytic stability. mdpi.com It also serves as a turn-inducing element. nih.gov |
| Use of Non-natural Amino Acids | Incorporating amino acids not found in nature. | Can provide resistance to enzymatic degradation and introduce novel conformational constraints. frontiersin.org |
| Enzyme-Mediated Cyclization | Utilizing enzymes to catalyze the cyclization reaction. | Offers high chemoselectivity, reducing the formation of side products. mdpi.com |
Impact of Cyclization on Stability: Research Data
The stability of cyclic peptides against enzymatic degradation is a significant advantage over their linear counterparts.
| Peptide Type | Condition | Stability Outcome | Reference |
| Cyclic Peptide-Peptoid Hybrids | Trypsin Digestion | Remained stable for about 30 hours, while the linear wild-type was completely digested in around 2.5 hours. | frontiersin.org |
| Cyclotide Kalata B1 (head-to-tail cyclic) | Digestion with Trypsin, endoGlu-C, Pepsin, and Thermolysin | Showed significant resistance to proteolytic digestion compared to linear control peptides. acs.org | acs.org |
| Cyclic Rhau23 (head-to-tail cyclic) | Carboxypeptidase A Digestion | The cyclic peptide demonstrated enhanced stability compared to its linear precursor. | researchgate.net |
The conformational rigidity and lack of termini in cyclic peptides contribute to this enhanced stability, making them more robust drug candidates. mdpi.comacs.org
Advanced Computational and Theoretical Studies of H Tyr Glu Ala Gly Oh and Its Analogs
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone of computational chemistry for predicting the biological activity of chemical compounds. nih.gov These methods establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities. nih.gov For peptides like H-Tyr-Glu-Ala-Gly-OH, QSAR models are invaluable for screening virtual libraries and predicting the bioactivity of novel analogs without the need for extensive synthesis and testing. nih.gov
The development of a QSAR model involves three key components: a dataset of peptides with experimentally determined activities, molecular descriptors representing the physicochemical properties of the peptides, and a statistical method to correlate the descriptors with the activity. nih.govresearchgate.net Descriptors for peptides are typically derived from the properties of their constituent amino acids, considering factors like hydrophobicity, steric properties (size and shape), and electronic characteristics. nih.govmdpi.com
Studies on tetrapeptides have revealed key determinants for specific activities. For instance, in QSAR models developed to predict the bitter taste of tetrapeptides, critical factors included the presence of bulky hydrophobic amino acids at the N-terminus (like Tyrosine), the hydrophobicity and partial specific volume of the amino acid at the second position, and the electronic properties of the remaining residues. nih.govresearchgate.netmdpi.com These findings highlight that the activity of a peptide is a complex function of the properties of each amino acid and their specific sequence. nih.gov The reliability of these models is assessed using statistical parameters such as the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²). mdpi.com
| Model Parameter | Value | Description |
|---|---|---|
| R² | 0.972 ± 0.002 | Coefficient of determination, indicating the goodness of fit of the model. |
| Q² | 0.956 ± 0.002 | Cross-validated R², indicating the predictive ability of the model. |
| Dataset Size | 23 tetrapeptides | The number of compounds used to build the model. |
For this compound, a QSAR approach would involve calculating descriptors for each position: the bulky, aromatic, and polar properties of Tyrosine (Tyr); the acidic and polar nature of Glutamic acid (Glu); the small, nonpolar character of Alanine (B10760859) (Ala); and the simple, flexible nature of Glycine (B1666218) (Gly). These descriptors would then be used in a model trained on similar peptides to predict activities such as antioxidant, antihypertensive, or antimicrobial effects.
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure and reactivity of molecules from first principles, without reliance on empirical parameters. aip.orgpsu.edu These methods are applied to peptides like this compound to gain fundamental insights into their molecular geometry, electronic properties, and potential chemical transformations. nih.gov
DFT calculations can determine the optimized geometry of the peptide, predicting bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional conformation. nih.gov Furthermore, these calculations yield a wealth of electronic descriptors that are crucial for understanding reactivity. nih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, Mulliken charges on individual atoms, and the molecular electrostatic potential. These descriptors help in identifying sites susceptible to electrophilic or nucleophilic attack.
For tyrosine-containing peptides, DFT studies have been employed to investigate phenomena such as radical-mediated nitration and interactions with various surfaces or molecules. hku.hkacs.org For example, calculations have shown that the interaction energy of a tyrosine sidechain is stronger than that of phenylalanine, particularly in environments that support hydrogen bonding. elifesciences.org The choice of functional (e.g., ωB97XD, B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for the accuracy of the results. elifesciences.org
| Descriptor | Significance |
|---|---|
| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Mulliken Atomic Charges | Describes the electron distribution and identifies partial positive/negative charges on atoms. |
| Molecular Electrostatic Potential (MEP) | Maps regions of positive and negative potential on the molecular surface, predicting sites for non-covalent interactions. |
Applying DFT to this compound would allow for a detailed analysis of its electronic landscape. This would include the role of the phenolic hydroxyl group of Tyrosine, the carboxyl group of Glutamic acid, and the peptide backbone in potential interactions and chemical reactions.
Computational Prediction of Molecular Recognition and Binding Affinities
Understanding how a peptide like this compound interacts with a biological target, such as a receptor or enzyme, is fundamental to elucidating its mechanism of action. Computational methods for predicting molecular recognition and binding affinities are essential tools for this purpose. mdpi.com These methods, which include molecular docking and more rigorous free energy calculations, aim to predict the preferred binding pose of a peptide within a target's binding site and to quantify the strength of the interaction, typically as a binding affinity (e.g., Kd) or binding free energy (ΔG). mdpi.comnih.gov
Molecular docking simulations place the flexible peptide into the binding pocket of a rigid or semi-flexible receptor structure, scoring the different poses to identify the most likely binding mode. Physics-based scoring functions then estimate the binding affinity. biorxiv.org These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the peptide-protein complex. Studies have shown that aromatic residues like Tyrosine often play a significant role in binding due to their ability to form various interactions, and they may have a high affinity for specific binding pockets. biorxiv.orgmdpi.com
However, these predictions face challenges. Accurately modeling the flexibility of both the peptide and the protein target is computationally intensive. nih.gov Furthermore, scoring functions can have biases, sometimes overemphasizing the contributions of larger amino acids. biorxiv.org Despite these limitations, computational predictions have proven useful, with methods achieving a root mean square error (RMSE) of around 1.95 kcal/mol compared to experimental affinities in some studies. nih.gov
| Method | Principle | Advantages | Limitations |
|---|---|---|---|
| Molecular Docking | Fits ligand into a receptor's binding site and scores the pose. biorxiv.org | Fast, suitable for high-throughput virtual screening. | Simplified treatment of flexibility and solvation; scoring function accuracy can be limited. nih.gov |
| MM/PBSA or MM/GBSA | Calculates binding free energy from molecular dynamics (MD) snapshots by combining molecular mechanics energy with a continuum solvation model. nih.gov | More accurate than docking; balances speed and rigor. | Neglects conformational entropy changes; sensitive to simulation parameters. |
| Free Energy Perturbation (FEP) / Thermodynamic Integration (TI) | Rigorously calculates free energy differences by simulating a non-physical pathway between two states. nih.gov | Considered the most accurate "gold standard" methods. nih.gov | Extremely computationally expensive; requires significant expertise. |
For this compound, these methods could be used to screen potential protein targets and predict its binding mode and affinity, providing hypotheses for its biological function that can be tested experimentally.
In Silico Studies of Peptide Stability and Enzymatic Degradation Pathways
The therapeutic potential of a peptide is highly dependent on its stability in biological environments. computabio.com Peptides are often susceptible to rapid degradation by proteases and can be cleared quickly from circulation. In silico studies provide a means to predict the stability of peptides like this compound and to understand their likely degradation pathways. computabio.comelifesciences.org
Computational models can predict peptide stability and half-life by analyzing their amino acid sequence and physicochemical properties. nih.govacs.org For example, analysis of large datasets has shown that peptides with a high frequency of negatively charged residues (like Glutamic acid) and certain small residues (like Alanine) tend to have longer half-lives. nih.gov Conversely, peptides rich in aromatic residues (like Tyrosine) are often associated with shorter half-lives. nih.gov These models can serve as an early-stage filter to prioritize more stable candidates for development.
In silico methods can also predict specific cleavage sites for various proteases. By identifying which peptide bonds in this compound are most likely to be hydrolyzed by common proteases (e.g., trypsin, chymotrypsin, pepsin), researchers can anticipate its metabolic fate. This information is critical for designing more stable analogs, for example, by substituting susceptible amino acids or modifying the peptide backbone. The enzymatic degradation of other peptides, such as the toxin microcystin, has been studied in detail and serves as a model. In that pathway, a cyclic peptide is first linearized and then cleaved into smaller fragments, including a tetrapeptide intermediate, by a series of enzymes. nih.govresearchgate.netnih.govuark.edu A similar multi-step degradation could be hypothesized for this compound in a complex biological system.
| Factor | Association with Half-Life | Example Residues in this compound |
|---|---|---|
| High frequency of negatively charged residues | Positive Correlation (Longer Half-Life) | Glu |
| High frequency of small sized residues | Positive Correlation (Longer Half-Life) | Ala, Glu |
| High frequency of aromatic residues | Negative Correlation (Shorter Half-Life) | Tyr |
| High frequency of certain neutral residues | Negative Correlation (Shorter Half-Life) | Gly, Tyr |
Application of Machine Learning Algorithms in Peptide Design and Activity Prediction
Machine learning (ML), a subset of artificial intelligence (AI), is revolutionizing peptide research by enabling the analysis of vast datasets to predict peptide properties and design novel sequences. nih.govpepdd.com Unlike traditional physics-based models, ML algorithms learn complex patterns and relationships directly from data, allowing for rapid and accurate predictions of bioactivity, stability, and toxicity. mdpi.comuniri.hr
The process involves training an ML model on a large dataset of peptides with known properties. springernature.com The peptides are converted into numerical representations (features), which can range from simple physicochemical descriptors to sophisticated embeddings from pre-trained protein language models. mdpi.comoup.com Various algorithms can be used, including Support Vector Machines (SVMs), Random Forests, and increasingly, deep learning architectures like Convolutional Neural Networks (CNNs) and Recurrent Neural Networks (RNNs). mdpi.commdpi.com
These trained models can then be used to:
Predict Bioactivity: Screen large virtual libraries to identify peptides likely to have a desired activity (e.g., antimicrobial, anticancer). nih.gov
De Novo Design: Generate entirely new peptide sequences optimized for a specific function, often in combination with genetic algorithms. uniri.hrresearchgate.net
Optimize Properties: Predict the effect of single amino acid substitutions to improve a peptide's activity, stability, or reduce its toxicity. researchgate.net
For a peptide like this compound, ML models could predict a wide range of potential bioactivities. Furthermore, these algorithms could suggest modifications to its sequence—for instance, substituting Alanine with another amino acid—to enhance a particular property, guiding the next cycle of experimental design. The development of automated machine learning (AutoML) tools further democratizes this technology, allowing researchers without extensive computational expertise to build custom predictive models. nih.govoup.combiorxiv.org
| Model | Description | Application in Peptide Science |
|---|---|---|
| Support Vector Machine (SVM) | A supervised learning model that finds an optimal hyperplane to classify data points. mdpi.com | Classification of bioactive vs. non-bioactive peptides. |
| Random Forest (RF) | An ensemble method that builds multiple decision trees and merges their results to improve accuracy. mdpi.com | Predicting different types of peptide activities and importance of features. |
| Convolutional Neural Network (CNN) | A deep learning model adept at finding patterns in spatial data, applied here to sequence data. mdpi.com | Feature extraction from peptide sequences for activity prediction. |
| Recurrent Neural Network (RNN) / LSTM | A deep learning model suited for sequential data, capturing long-range dependencies in sequences. mdpi.com | Modeling sequence-dependent properties and generating new peptide sequences. |
H Tyr Glu Ala Gly Oh As a Research Tool and Model Compound
Utilization in Developing Novel Peptide Synthesis Methodologies
While direct documentation of H-Tyr-Glu-Ala-Gly-OH as a formal model compound for pioneering new synthesis techniques is not prevalent, its successful incorporation into more complex structures underscores the reliability of its synthesis. The production of peptides, whether through manual or automated solid-phase peptide synthesis (SPPS), involves a stepwise process of coupling Nα-protected amino acids to a growing chain on a resin support. google.com.nagoogle.com This is followed by cleavage from the resin and deprotection of side chains, often using strong acids like trifluoroacetic acid (TFA). google.com
| Constituent Amino Acid | Abbreviation | Key Properties for Synthesis |
| Tyrosine | Tyr, Y | Phenolic hydroxyl group requires side-chain protection (e.g., with tBu). |
| Glutamic Acid | Glu, E | Carboxylic acid side-chain requires protection (e.g., with OtBu). |
| Alanine (B10760859) | Ala, A | Small, non-reactive side-chain, generally straightforward to couple. |
| Glycine (B1666218) | Gly, G | Achiral and flexible, can sometimes present coupling challenges due to lack of steric hindrance. |
This table outlines the key characteristics of the amino acids in this compound relevant to their assembly using standard solid-phase peptide synthesis (SPPS) techniques.
Model System for Investigating Peptide Folding, Dynamics, and Self-Assembly
The this compound sequence is an excellent model for fundamental studies in peptide biophysics due to the diverse nature of its amino acid residues. Research on a polymer with a repeating sequence, (Tyr-Glu-Ala-Gly)n, revealed that under physiological conditions, it predominantly adopts an α-helical configuration. researchgate.netresearchgate.net This finding provides critical insight into how the primary sequence dictates secondary structure.
The propensity for self-assembly and specific folding patterns is governed by a delicate balance of interactions:
Hydrophobic Interactions: The aromatic ring of Tyrosine and the methyl group of Alanine contribute to hydrophobic forces that can drive peptide folding and aggregation to shield these residues from an aqueous environment.
Electrostatic Interactions: The negatively charged carboxylic acid side chain of Glutamic acid can engage in repulsive or attractive electrostatic interactions, influencing conformation and solubility.
Hydrogen Bonding: The peptide backbone amides and carbonyls, along with the side chains of Tyrosine and Glutamic acid, can act as hydrogen bond donors and acceptors, which is fundamental to the formation of stable secondary structures like α-helices and β-sheets. nih.gov
Flexibility: The Glycine residue, lacking a side chain, imparts significant conformational flexibility to the peptide backbone.
Studies on polymers of this sequence have been instrumental in understanding the genetic control of immune responses to antigens with defined geometries, linking a specific primary structure to a resulting biological function mediated by its folded state. researchgate.net
Molecular Probe for Elucidating Specific Biological Pathways (e.g., protein interactions, cellular signaling)
While the isolated tetrapeptide this compound is not widely documented as a molecular probe itself, its sequence appears within larger proteins and has been incorporated into synthetic polymers to probe biological systems. pnas.orgpsu.eduscribd.com For instance, the sequence is found within the human androgen receptor. pnas.orgpsu.edu
More directly, the polymer (Tyr-Glu-Ala-Gly)n has been synthesized and used as an antigen to investigate the genetic control of the immune response in animal models. researchgate.netresearchgate.net In these studies, the polymer's ability to elicit an immune response is a direct consequence of its interaction with components of the immune system, such as T-cell receptors and antibodies. researchgate.net The immune response to this defined sequence, including its cross-reactivity with related polymers like (Tyr-Ala-Glu-Gly)n, provides information on the specificity of molecular recognition in a biological pathway. researchgate.netresearchgate.net
Additionally, longer peptides containing the Tyr-Glu-Ala-Gly sequence, identified in equine milk hydrolysates, have been analyzed in silico for potential biological activities, including antihypertensive and anti-inflammatory properties. nih.gov This suggests that the sequence may contribute to the bioactivity of larger peptides that can influence cellular signaling cascades. nih.gov
Applications in Analytical Method Development (e.g., HPLC-based amino acid quantification)
The tetrapeptide this compound and its constituent amino acids are relevant to the development and validation of analytical methods. High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis and purification of synthetic peptides. google.com A sensitive and reproducible HPLC method has been developed for the simultaneous determination of Glutamate, Glycine, and Alanine in human plasma, which involves precolumn derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) followed by fluorescence detection. researchgate.net
Such methods are crucial for quantifying amino acids in biological samples and can be adapted for monitoring peptide hydrolysis or for quality control of amino acid solutions. For the analysis of the intact peptide, reversed-phase HPLC (RP-HPLC) with UV detection is commonly employed. google.com In this context, a pure, synthesized sample of this compound can serve as a standard for method development, for example, to optimize mobile phase composition for achieving good separation or to create a calibration curve for quantifying the peptide in a mixture.
Example of an HPLC Method for Constituent Amino Acids:
| Parameter | Condition |
| Technique | High-Performance Liquid Chromatography (HPLC) |
| Derivatization Agent | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) |
| Analytes | Glutamate, Glycine, Alanine |
| Detection | Fluorescence or UV (248 nm) |
| Application | Quantification in human plasma |
This table summarizes key parameters of a validated HPLC method for quantifying three of the four amino acids present in this compound. researchgate.net Such methods are foundational for amino acid analysis.
Scaffold for Engineering Advanced Biomolecular Constructs for Basic Science
The chemical structure of this compound, with its multiple functional groups, makes it a suitable scaffold or building block for creating more complex biomolecular constructs. The N-terminus, C-terminus, and the side chains of Tyrosine and Glutamic acid all provide handles for chemical modification or conjugation.
A specific application where this sequence has been used is in the design of biodegradable hydrogels for cell culture. google.com In this work, the Tyr-Glu-Ala-Gly sequence was part of a longer peptide used as a crosslinking agent. google.com The peptide sequence was designed to be cleavable by enzymes like matrix metalloproteinases (MMPs), which are secreted by cells. google.com This enzymatic cleavage of the peptide scaffold allows the hydrogel to degrade in a controlled manner, enabling cultured cells to remodel their environment and replace the synthetic matrix with their own extracellular matrix (ECM). google.com This use as a cleavable linker is a prime example of employing a peptide as a functional, dynamic scaffold in biomaterial engineering. The ability to produce fragments of proteins or synthesize peptides separately and then combine them allows for the construction of such multifunctional molecules.
Conclusion and Future Research Perspectives on H Tyr Glu Ala Gly Oh
Summary of Key Research Findings and Mechanistic Insights
The most substantive research concerning the Tyr-Glu-Ala-Gly sequence revolves around the immunological properties of its high-molecular-weight polymer, (Tyr-Glu-Ala-Gly)n. This synthetic polypeptide has served as a valuable tool in fundamental immunology to probe the genetic control of the immune response.
Key findings from studies on (Tyr-Glu-Ala-Gly)n include:
Genetic Control of Immune Response: Seminal studies conducted in the 1970s established that the immune response to (Tyr-Glu-Ala-Gly)n is under strict genetic control and is linked to the major histocompatibility complex (MHC) in both guinea pigs and mice. acs.orgresearchgate.net Specifically, in guinea pigs, the ability to mount an immune response (both cellular and humoral) to the polymer was found to be a dominant, inherited trait linked to the species' major histocompatibility locus. acs.org Inbred strain 13 guinea pigs were identified as responders, while strain 2 guinea pigs were non-responders. acs.org Similarly, in mice, the immune response to this polymer is linked to the H-2 haplotype, with the controlling Ir (Immune response) genes mapped to the I-A region. researchgate.net
Antigenic Specificity: The immunological response is highly specific to the sequence. Research comparing (Tyr-Glu-Ala-Gly)n with other sequential polymers like (Tyr-Ala-Glu-Gly)n, (Ala-Tyr-Glu-Gly)n, and (Glu-Ala-Tyr-Gly)n demonstrated a lack of cross-reactivity at both the antibody and T-cell levels. researchgate.netgoogle.com This indicates that the precise order of amino acids creates structurally unique epitopes that are distinctly recognized by the immune system. researchgate.net
Conformational Determinants: The polymer (Tyr-Glu-Ala-Gly)n was shown to exist in an α-helical conformation under physiological pH. researchgate.net This defined secondary structure is believed to create unique conformational determinants essential for its recognition by the immune system, distinguishing it from random polymers of similar amino acid composition. acs.org
B-Cell Mitogenicity: Beyond its role as a T-cell dependent antigen, (Tyr-Glu-Ala-Gly)n was also identified as a murine B-lymphocyte mitogen. googleapis.com This means it can directly stimulate the proliferation of B-cells.
Binding to Gc Globulin: A non-immunoglobulin component in normal mouse serum was found to bind to poly(Tyr-Glu-Ala-Gly), competing with antibody binding. googleapis.com This component was identified as Gc globulin (also known as vitamin D-binding protein), which is present on the surface of B lymphocytes. This interaction might be responsible for the polymer's mitogenic effect on B-cells. googleapis.com
In contrast to the extensive research on the polymer, the monomeric tetrapeptide H-Tyr-Glu-Ala-Gly-OH itself has been reported as biologically inactive in at least one study. google.com This suggests that polymerization and the resulting α-helical conformation are critical for the observed immunological activity.
Interactive Data Table: Immunological Response to (Tyr-Glu-Ala-Gly)n
| Animal Model | Genetic Locus | Responder Strain(s) | Non-Responder Strain(s) | Key Observation |
| Guinea Pig | Major Histocompatibility Locus | Strain 13, Hartley | Strain 2 | Response is a single dominant gene trait. acs.org |
| Mouse | H-2 (I-A region) | H-2k & H-2b | Other haplotypes | Response is H-2 linked. researchgate.net |
Identification of Unexplored Research Avenues and Methodological Challenges
The existing body of research, while foundational, leaves several avenues unexplored and highlights inherent methodological challenges.
Unexplored Research Avenues:
Biological Activity of the Monomeric Tetrapeptide: The biological function, or lack thereof, of the free tetrapeptide this compound is significantly understudied. While one report noted its inactivity, comprehensive screening for other potential biological activities (e.g., as a signaling molecule, enzyme substrate, or inhibitor) has not been reported. google.com
Structure-Function Relationship of Oligomers: Research has focused on the high-molecular-weight polymer. The properties of well-defined oligomers of (Tyr-Glu-Ala-Gly) could provide critical insights into the minimal length required for α-helix formation and for immunological recognition.
Mechanism of B-Cell Mitogenicity: While the binding to Gc globulin has been proposed as the mechanism for B-cell mitogenicity, the precise downstream signaling pathways activated by this interaction remain to be elucidated. googleapis.com
Human Immune Response: Studies have been confined to animal models (guinea pigs and mice). The response of the human immune system to this specific peptide sequence is unknown.
Methodological Challenges:
Synthesis and Purity: The synthesis of sequential polypeptides with a defined sequence and high molecular weight, as achieved in the 1970s, is a significant challenge. researchgate.net Preventing and removing deletion or addition byproducts is difficult, and ensuring batch-to-batch consistency is crucial for reproducible biological studies.
Conformational Analysis: Characterizing the three-dimensional structure of peptides, especially their tendency to form secondary structures like α-helices in solution, requires sophisticated biophysical techniques such as circular dichroism and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
Distinguishing Monomer vs. Polymer Activity: A key challenge is unequivocally demonstrating that an observed biological effect is due to the polymeric nature of the compound and not a property of the monomeric unit or short oligomers that might be present as impurities.
Prospective Role of this compound as a Precursor for Advanced Molecular Probes or Scaffolds in Fundamental Biological Research
While this compound itself has not been extensively developed for these purposes, its structure lends itself to potential applications as a precursor or building block in modern biological research.
Building Block for Self-Assembling Scaffolds: There is a growing interest in using short, synthetic peptides as building blocks for biocompatible hydrogels. acs.orgresearchgate.netfigshare.com Rationally designed tetrapeptides can self-assemble into nanofibrous scaffolds that mimic the extracellular matrix, providing a 3D environment for cell culture. acs.orgresearchgate.netfigshare.com These scaffolds have been shown to support the growth, differentiation, and even angiogenesis of various cell types, including mesenchymal stem cells. acs.orgresearchgate.netfigshare.com The this compound sequence, containing both hydrophobic (Tyr, Ala) and hydrophilic/charged (Glu) residues, possesses the amphiphilic character often required for such self-assembly. It represents an unexplored candidate for the development of novel biomaterials for tissue engineering, particularly for applications like bone regeneration. researchgate.netnih.gov
Component of Molecular Probes: The tyrosine residue in the peptide is a key feature that can be exploited. Tyrosine is readily labeled with radioactive iodine (e.g., ¹²⁵I), a technique used in the original immunological studies of the (Tyr-Glu-Ala-Gly)n polymer. acs.org This same principle can be applied to create radiolabeled probes for receptor binding assays or in vivo imaging. Furthermore, the N-terminus or the glutamic acid side chain could be conjugated to fluorescent dyes, biotin, or other reporter molecules to create probes for studying peptide-protein interactions or cellular uptake.
Fragment for Epitope Mapping: As a defined tetrapeptide sequence, this compound could be used in systematic epitope mapping studies to define the precise binding requirements of antibodies or T-cell receptors that recognize the larger polymeric antigen.
Broader Implications for Peptide Science and Biomolecular Engineering Disciplines
The research centered on the Tyr-Glu-Ala-Gly sequence, though decades old, continues to have broader implications for contemporary science.
Immunology and Vaccine Design: The studies on (Tyr-Glu-Ala-Gly)n were pioneering in demonstrating the importance of primary amino acid sequence and conformation in dictating immunogenicity and the genetic basis of immune responsiveness. acs.orgresearchgate.net This fundamental principle—that subtle changes in a peptide's sequence can switch an individual from a "responder" to a "non-responder"—is a cornerstone of modern immunology and is critical for the design of synthetic peptide vaccines and immunotherapies. Understanding how a peptide's structure relates to its interaction with MHC molecules remains a central goal in developing personalized medicine.
Biomaterials Science: The potential for tetrapeptides to act as self-assembling scaffolds highlights a major trend in biomolecular engineering: the use of simple, programmable building blocks to create complex, functional materials. researchgate.net The ability to create biocompatible, nanofibrous hydrogels from short, synthetic peptides opens doors for advanced applications in regenerative medicine, drug delivery, and 3D cell culture. acs.orgresearchgate.netfigshare.comnih.gov
Peptidomimetics and Drug Discovery: The finding that the monomeric tetrapeptide is inactive while the polymer is immunologically active underscores the critical role of conformation and multivalency in biological function. googleapis.comgoogle.com This principle drives the field of peptidomimetics, where scientists design molecules that mimic the structure and function of larger peptides or proteins. The inactivity of the short peptide provides a clear rationale for why such mimicry, often involving conformational constraints (like cyclization) or polymerization, is necessary to achieve desired biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
